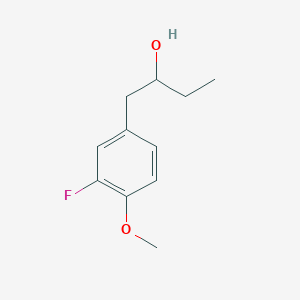

1-(3-Fluoro-4-methoxyphenyl)-2-butanol

Description

1-(3-Fluoro-4-methoxyphenyl)-2-butanol is a fluorinated aromatic alcohol with a substituted phenyl ring and a secondary alcohol functional group. This compound has been investigated primarily in the context of aldehyde dehydrogenase (ALDH) inhibition. It was designated as Aldi-2 in a 2011 study screening for ALDH inhibitors, where it demonstrated competitive inhibitory activity against ALDH1A1 and ALDH3A1 enzymes .

Its synthesis and applications remain niche, primarily confined to biochemical research.

Properties

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-3-9(13)6-8-4-5-11(14-2)10(12)7-8/h4-5,7,9,13H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDWILJYRKHDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=C(C=C1)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-butanol typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and 2-butanone.

Grignard Reaction: The 3-fluoro-4-methoxybenzaldehyde undergoes a Grignard reaction with a Grignard reagent derived from 2-butanone. This reaction is carried out in an anhydrous ether solvent under an inert atmosphere.

Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.

Purification: Employing techniques such as distillation and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)-2-butanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF) under appropriate conditions.

Major Products:

Oxidation: 1-(3-Fluoro-4-methoxyphenyl)-2-butanone.

Reduction: 1-(3-Fluoro-4-methoxyphenyl)-butane.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)-2-butanol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.

Biological Studies: The compound is studied for its potential effects on cellular processes and enzyme interactions.

Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-4-methoxyphenyl)-2-butanol exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of signaling pathways, particularly those involving neurotransmitters or metabolic enzymes.

Comparison with Similar Compounds

Key Findings :

- The 3-fluoro-4-methoxy substitution in Aldi-2 enhances selectivity for ALDH isoforms compared to Aldi-3 (4-ethyl) and Aldi-4 (4-chloro), which exhibit broader but less specific activity .

- The secondary alcohol group in Aldi-2 may contribute to hydrogen bonding with enzyme residues, a feature absent in propanone-based analogs like Aldi-1 and Aldi-3.

Comparison with Fungicidal 2-Butanol Derivatives

This compound shares structural similarities with fungicidal triazole alcohols, such as Baytan (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol) .

Structural Insights :

- The triazole ring in Baytan introduces heterocyclic rigidity, improving fungal membrane penetration, whereas the methoxy-fluoro group in Aldi-2 prioritizes enzyme binding over bioavailability.

- Both compounds utilize a 2-butanol backbone, but divergent substituents dictate their target specificity.

Substituent Effects: Fluoro vs. Methoxy in Related Compounds

The 3-fluoro-4-methoxy motif in Aldi-2 can be contrasted with simpler analogs like 2-fluorophenol (CAS 367-12-4) and 2-methoxyethanol (CAS 109-86-4) :

| Compound | Functional Groups | Key Properties |

|---|---|---|

| 2-Fluorophenol | Fluorophenol | High acidity (pKa ~8.3), used in synthesis |

| 2-Methoxyethanol | Methoxy, primary alcohol | Solvent, moderate toxicity |

| Aldi-2 | Fluoro, methoxy, secondary alcohol | Enhanced enzyme binding, low solubility |

Notable Trends:

- The fluoro group increases electronegativity and lipophilicity, aiding membrane permeability in Aldi-2 compared to non-fluorinated analogs.

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)-2-butanol is a compound of interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, including antimicrobial and anticancer activities.

Chemical Structure and Synthesis

The compound features a fluorinated phenyl group and a butanol moiety, which contribute to its biological properties. The synthesis typically involves the reaction of 3-fluoro-4-methoxyphenol with butyric acid derivatives under specific conditions to yield the desired alcohol.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, the minimum inhibitory concentration (MIC) values for several related compounds have been reported to be below 1 µg/mL against various pathogens, suggesting strong antimicrobial potential.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | <1 | Strong antibacterial |

| Compound B | <1 | Strong antifungal |

| This compound | TBD | TBD |

Note: Specific MIC values for this compound are currently under investigation.

Anticancer Activity

In vitro studies have shown that similar compounds can exhibit cytotoxic effects against cancer cell lines. For example, compounds with methoxy and fluorine substituents have demonstrated activity against prostate cancer cells. The structure-activity relationship suggests that the presence of electron-withdrawing groups like fluorine enhances the cytotoxicity.

Case Studies

- Antibacterial Study : A study evaluated the antibacterial effects of several derivatives of phenolic compounds, including those with methoxy and fluorine substitutions. Results indicated that these compounds could disrupt bacterial cell membranes, leading to cell death.

- Antifungal Study : Another research focused on the antifungal properties of alkaloids similar to this compound. The study found that these compounds effectively inhibited fungal growth at low concentrations, indicating potential therapeutic applications in treating fungal infections.

- Cytotoxicity Assessment : A detailed cytotoxicity assessment was performed on various cancer cell lines, including breast and prostate cancer cells. Preliminary results suggested that compounds with similar structural features exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil.

The proposed mechanisms by which this compound may exert its biological effects include:

- Membrane Disruption : Similar compounds have been shown to alter membrane permeability in bacteria, leading to cell lysis.

- Inhibition of Cell Proliferation : Evidence suggests that these compounds can interfere with cell cycle progression in cancer cells, promoting apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.